molecular formula C25H26N4O B13144586 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl-

2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl-

Cat. No.: B13144586
M. Wt: 398.5 g/mol
InChI Key: DKBSGEPCDLMFJP-NVTLTSMNSA-N
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Description

2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- is a compound that belongs to the class of pyridinecarboxamides This compound is known for its unique chemical structure, which includes a pyridine ring and a cinchonan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- typically involves a multi-step process. One common method starts with the conversion of 2-picoline to 2-cyanopyridine through ammoxidation in a stainless-steel fixed-bed reactor at 370°C using vanadium pentoxide (V2O5) loaded on titanium dioxide (TiO2) as a catalyst. The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using manganese dioxide (MnO2) as an oxidant at 70°C .

Industrial Production Methods

Industrial production of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and MnO2 under acidic or basic conditions.

    Reduction: NaBH4 and LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- can yield pyridinecarboxylic acids, while reduction can produce pyridinecarbinols.

Scientific Research Applications

2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a poly (ADP-ribose) polymerase (PARP) inhibitor, which plays a crucial role in DNA repair processes. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxamide, N-(9R)-cinchonan-9-yl- stands out due to its unique combination of a pyridine ring and a cinchonan moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide

InChI

InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17?,18?,23?,24-/m1/s1

InChI Key

DKBSGEPCDLMFJP-NVTLTSMNSA-N

Isomeric SMILES

C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5

Origin of Product

United States

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